Thioguanosine Exhibits 6.2-Fold Greater Potency Than 6-Thioguanine in Wild-Type MDCK Cell Proliferation Inhibition
In a direct comparative assay using MDCK-WT (Madin-Darby canine kidney) cells, 6-thioguanosine demonstrated significantly greater antiproliferative potency than its nucleobase analog 6-thioguanine. The IC50 for 6-thioguanosine was 1.3 ± 0.0 µM, whereas 6-thioguanine exhibited an IC50 of 8.1 ± 2.9 µM under identical experimental conditions [1]. This 6.2-fold potency advantage is attributed to the pre-formed nucleoside structure of 6-thioguanosine, which bypasses the rate-limiting HGPRT-dependent phosphoribosylation step required for 6-thioguanine activation. Notably, in a 6-thioguanine-resistant MDCK subline (MDCK-TGres), 6-thioguanosine retained measurable activity (IC50 = 442 ± 81 µM), whereas 6-thioguanine was completely ineffective (IC50 > 500 µM) [1].
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | 1.3 ± 0.0 µM |
| Comparator Or Baseline | 6-Thioguanine: 8.1 ± 2.9 µM; 6-Mercaptopurine: 8.4 ± 1.1 µM |
| Quantified Difference | 6-Thioguanosine is 6.2-fold more potent than 6-thioguanine and 6.5-fold more potent than 6-mercaptopurine |
| Conditions | MDCK-WT cell proliferation assay; 48–72 hour incubation |
Why This Matters
Users requiring maximal antiproliferative potency at minimal compound concentration should select 6-thioguanosine over 6-thioguanine or 6-mercaptopurine, particularly for in vitro studies where HGPRT activity may be limiting.
- [1] Molecular Pharmacology. Table: IC50 values for nucleoside analogs in MDCK-WT and MDCK-TGres cells. Mol Pharmacol. DOI: 10.1124/mol.110.068312. View Source
